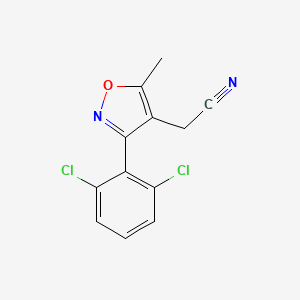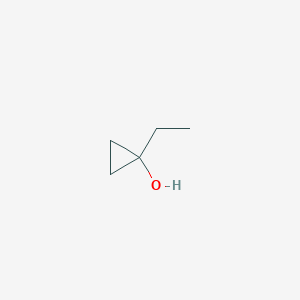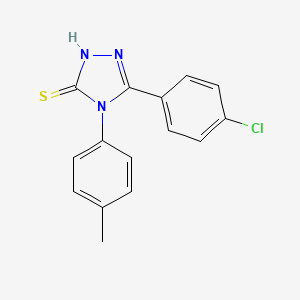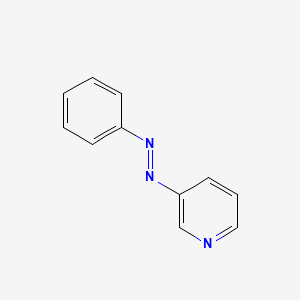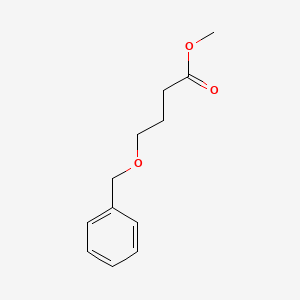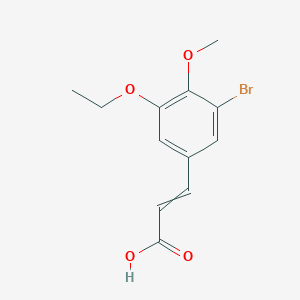
(E)-3-(3-Bromo-5-ethoxy-4-methoxyphenyl)acrylic acid
Übersicht
Beschreibung
(E)-3-(3-Bromo-5-ethoxy-4-methoxyphenyl)acrylic acid, also known as BEMPA, is an organic compound composed of a phenyl ring and an acrylic acid moiety. It is a white, crystalline solid with a melting point of 90°C and a boiling point of 212°C. BEMPA is a useful reagent in organic synthesis and has a wide range of applications in scientific research. In
Wissenschaftliche Forschungsanwendungen
1. Material Properties and Polymerization
(E)-3-(3-Bromo-5-ethoxy-4-methoxyphenyl)acrylic acid and its derivatives are explored in various polymerization processes to produce materials with enhanced properties. A significant application is found in the direct synthesis of branched, carboxylic acid-functionalized polyolefins, such as ethylene-co-acrylic acid copolymers. These materials are synthesized via a palladium-catalyzed polymerization process, leading to products with potentially better control over microstructures and improved mechanical properties (Dai & Chen, 2018).
2. Corrosion Inhibition
Certain derivatives of (E)-3-(3-Bromo-5-ethoxy-4-methoxyphenyl)acrylic acid are used as effective corrosion inhibitors. For example, acrylamide derivatives are studied for their impact on corrosion inhibition of copper in nitric acid solutions. These compounds show promising results as mixed-type inhibitors, indicating a potential application in protecting metals from corrosion (Abu-Rayyan et al., 2022).
3. Synthesis and Crystal Structure
The synthesis and crystal structure analysis of derivatives of (E)-3-(3-Bromo-5-ethoxy-4-methoxyphenyl)acrylic acid, such as E and Z isomers, are explored in research. This involves selective acidification and X-ray diffraction studies to confirm the structures of these isomers, providing valuable information for further applications in material science and pharmaceuticals (Chenna et al., 2008).
4. Polymerization Techniques
The reversible addition fragmentation chain transfer (RAFT) polymerization of related acrylates is a novel route toward producing poly(acrylic acid) and derived block copolymer structures. This technique demonstrates an optimized polymerization process, leading to well-defined poly(acrylic acid) and cross-linked network materials, which are potentially useful in various industrial applications (Hoogenboom et al., 2005).
5. Interaction with Biological Systems
The interaction of poly(acrylic acid) derivatives with biological systems, such as cell membranes, is a subject of interest. These derivatives can modify the properties of phospholipid vesicle membranes in a pH-dependent manner, indicating potential applications in drug delivery and biosensing technologies (Seki & Tirrell, 1984).
Eigenschaften
IUPAC Name |
(E)-3-(3-bromo-5-ethoxy-4-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c1-3-17-10-7-8(4-5-11(14)15)6-9(13)12(10)16-2/h4-7H,3H2,1-2H3,(H,14,15)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHUJDUHQIIGPP-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=CC(=O)O)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/C(=O)O)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-Bromo-5-ethoxy-4-methoxyphenyl)acrylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



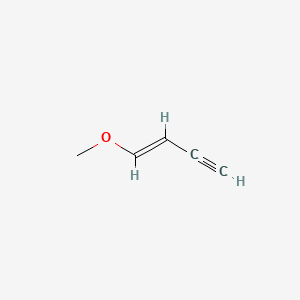
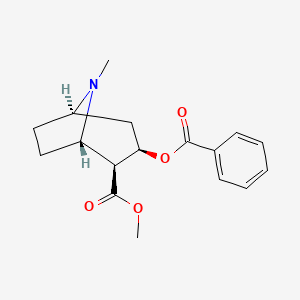
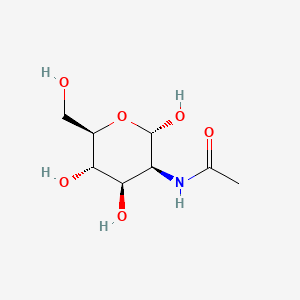
![4-Hydrazino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1617359.png)
![2-(Methylthio)thiazolo[5,4-b]pyridine](/img/structure/B1617360.png)
![2-[5-(Trifluoromethyl)isoxazol-3-yl]phenol](/img/structure/B1617362.png)
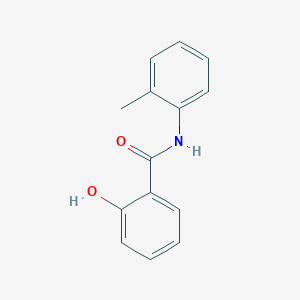
![(2S)-2-[(4-acetamidophenyl)sulfonylamino]propanoic acid](/img/structure/B1617364.png)
![3-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid](/img/structure/B1617365.png)
